![molecular formula C20H15F3N2OS B2645055 (E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide CAS No. 292057-05-7](/img/structure/B2645055.png)
(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide
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Overview
Description
Scientific Research Applications
- Antifungal Agents : Trifluoromethylated 1,2,4-triazoles have demonstrated antifungal activity, making them promising candidates for combating fungal infections .
- Antibacterial and Antitubercular Agents : These compounds exhibit antibacterial and antitubercular properties, which are essential for addressing infectious diseases .
- Antiviral Compounds : The introduction of trifluoromethyl groups can enhance the bioavailability and metabolic stability of antiviral drugs. Researchers have explored this scaffold for potential antiviral agents .
- Anti-Inflammatory and Analgesic Activities : Some 1,2,4-triazole-based molecules possess anti-inflammatory and analgesic properties, contributing to pain management and inflammation control .
- Cancer Therapeutics : Trifluoromethylated 1,2,4-triazoles may serve as scaffolds for developing novel anticancer agents .
Neuropharmacology
- Antidepressant Effects : A related compound, G11-5, has been investigated for its antidepressant effects in animal models of depression. Understanding its mechanism of action could lead to potential therapeutic applications .
Antiviral Research
- SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibition : Isatin-based imidazole derivatives, structurally related to trifluoromethylated compounds, have shown significant activity against SARS-CoV-2 RdRp. These findings contribute to antiviral drug development .
Agrochemicals
- Pest Control Agents : The synthesis of methyl (αE)- (α-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzenecetate (Trifloxystrobin) involves trifluoromethylated intermediates. Trifloxystrobin is used as a pest control agent .
Organic Synthesis
Mechanism of Action
properties
IUPAC Name |
(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2OS/c21-20(22,23)16-8-4-7-15(11-16)12-17-13-24-19(27-17)25-18(26)10-9-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,24,25,26)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFUNMRNWTURAQ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide |
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